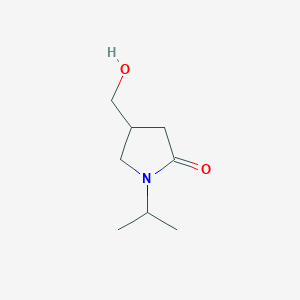
4-(羟甲基)-1-(异丙基)吡咯烷-2-酮
描述
Integrated Transition Metal Catalysed Reactions
The synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers has been achieved through a one-pot coupling process involving propargylamines, vinyl sulfones (or nitroalkenes), and phenolic derivatives. This method utilizes a sequential integration of Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions, demonstrating a versatile approach to constructing complex pyrrolidine structures .
Physical and Structural Studies
N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been prepared with various substituents, and their physical and structural properties have been extensively studied. Single-crystal X-ray diffraction revealed monoclinic and orthorhombic crystal systems for two of the compounds. These studies provide insights into the bond lengths, angles, and the importance of hydrogen bonding, which are crucial for understanding the behavior of similar compounds like 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one .
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives containing hydroxy and azophenyl groups has been described, showcasing the versatility of pyrrole chemistry. These compounds were characterized by IR, 1H NMR, and spectral data, and their biological activities were evaluated, indicating the potential for pyrrole derivatives in pharmaceutical applications .
Synthesis and Crystal Structure Analysis
A specific pyrrolidine derivative was synthesized using hydroxy-L-proline and L-proline, characterized by various spectroscopic methods, and its crystal structure was determined. The study provides detailed information on the molecular and supramolecular structure, which is valuable for the analysis of similar compounds .
Large-Scale Synthesis of Pyrrolidin-3-ol
A practical large-scale synthesis of 4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for bioactive molecules, was achieved through asymmetric 1,3-dipolar cycloaddition. This synthesis did not require chromatography and highlights the efficiency of the process for producing pyrrolidine derivatives .
Synthesis of Pyridinyl-Pyrrolidine Derivatives
The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives was reported, with the aim of creating α1 receptor antagonists. The method involved a two-step process and yielded compounds with potent receptor antagonistic activity, demonstrating the therapeutic potential of pyrrolidine derivatives .
Synthesis and Crystal Structure of Spiro Pyrrolidinone
The synthesis of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative was achieved through a multicomponent reaction. The crystal structure was determined, revealing planarity and envelope conformation in the pyrrolidin ring. The structure is stabilized by various hydrogen bonds and π-π interactions, which are important considerations for the physical and chemical properties of similar compounds .
科学研究应用
合成和催化
4-(羟甲基)-1-(异丙基)吡咯烷-2-酮在合成化学中被广泛应用,特别是在催化领域。例如,它参与了集成过渡金属催化反应,如通过各种组分的一锅法偶联合成多取代的4-(苯氧甲基)-3-吡咯烯及其异构体 (Clique, Vassiliou, Monteiro, & Balme, 2002)。
磁性和光学性质
这种化合物在材料科学中发挥作用,特别是在创造具有独特磁性和光学性质的物质方面。例如,它在镧系化学中的应用已经导致了显示单分子磁性和光致发光的团簇的发展 (Alexandropoulos et al., 2011)。
生物活性化合物合成
它是合成生物活性化合物的关键中间体。其中一个应用是制备β-羟基-α-氨基酸,这对于开发某些药物候选物至关重要 (Goldberg et al., 2015)。
光谱研究
光谱研究经常使用这种化合物来研究生物活性化合物的组成部分中的溶剂效应。它有助于理解这些化合物合成中涉及的反应机制 (Conti, Galeazzi, Giorgini, & Tosi, 2006)。
糖苷酶抑制剂
它已被用于手性合成糖苷酶抑制剂。这些化合物具有潜在的治疗应用,特别是在治疗与酶活性相关的疾病方面 (Curtis, Evinson, Handa, & Singh, 2007)。
大规模合成
还有一些研究专注于这种化合物的实际大规模合成,突出了它在制药行业中的重要性和多功能性 (Kotian, Lin, El-Kattan, & Chand, 2005)。
属性
IUPAC Name |
4-(hydroxymethyl)-1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRSONVKDMDDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612563 | |
| Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
CAS RN |
59857-88-4 | |
| Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


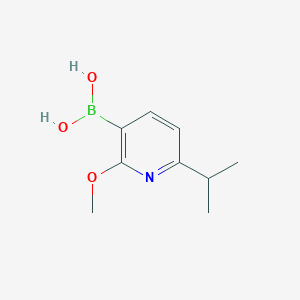
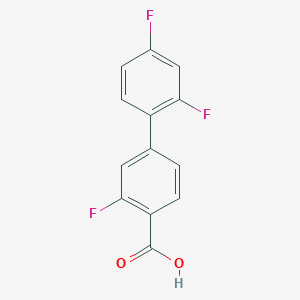
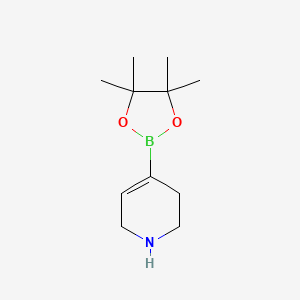
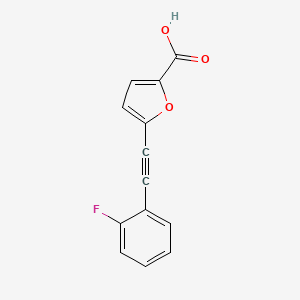
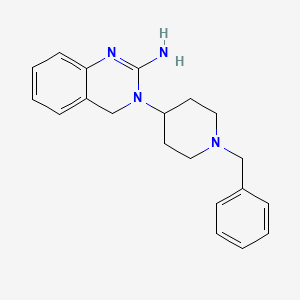
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)
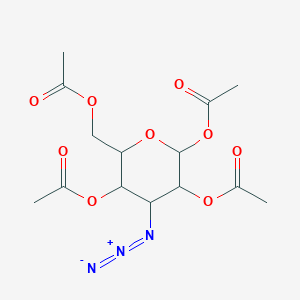




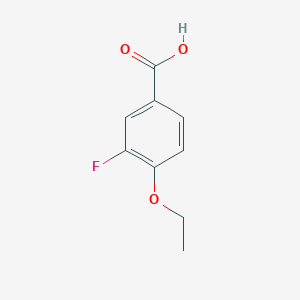
![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)